Magnesium pidolate

Overview

Description

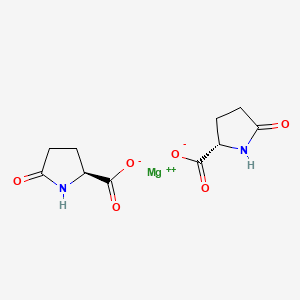

Magnesium pidolate is the magnesium salt of pidolic acid (also known as pyroglutamic acid). It is a mineral supplement that contains 8.6% magnesium w/w . It is an organometallic compound consisting of a magnesium ion bound to a pidolate . It is used as a nutritional supplement because it contains magnesium, an oligo-element essential to human health .

Molecular Structure Analysis

The molecular formula of Magnesium pidolate is C10H12MgN2O6 . Its molar mass is 280.519 g·mol −1 . The ChemSpider ID is 8014340 .Chemical Reactions Analysis

Magnesium pidolate is used as a nutritional supplement because it contains magnesium, an oligo-element essential to human health . Magnesium is involved in several important functions, such as enzyme activity, oxidative phosphorylation, DNA and protein synthesis, neuromuscular excitability, and parathyroid hormone secretion .Physical And Chemical Properties Analysis

The molecular formula of Magnesium pidolate is C10H12MgN2O6 . Its molar mass is 280.519 g·mol −1 . The ChemSpider ID is 8014340 .Scientific Research Applications

Hypertension : A clinical trial examined the effects of magnesium pidolate on blood pressure and peripheral blood flow in patients with mild to moderate hypertension. However, the study concluded that long-term magnesium pidolate supplementation did not significantly affect blood pressure or sympathetic stimulation, despite a slight reduction in forearm peripheral resistance (Ferrara et al., 1992).

Tension-Type Headache : Research on pediatric episodic and chronic tension-type headache showed significant symptom reduction with magnesium pidolate treatment. In episodic tension-type headache, a 76.0% symptom reduction was observed, while chronic tension-type headache showed an 87.5% reduction (Grazzi et al., 2005).

Sickle Cell Anaemia : A phase I trial combining oral magnesium pidolate and hydroxycarbamide was conducted to estimate the maximum tolerated dose and toxicity of magnesium in children with sickle cell anaemia. The study found that magnesium pidolate, in combination with hydroxycarbamide, was tolerated up to a certain dosage, suggesting potential additive effects of these drugs (Hankins et al., 2007).

Intestinal Barrier and Bioavailability : A study evaluated the bioavailability and accessibility of magnesium in various Mg-salt compounds using an in vitro model of intestinal cell barrier. Magnesium pidolate showed a significantly higher cell viability compared to other forms, indicating a potential difference in bioavailability (Kyselovič et al., 2021).

Cardiovascular Hemodynamics : The hemodynamic effects of magnesium pidolate were studied in patients with ischemic heart disease. The results showed that magnesium pidolate induced significant reductions in left ventricular peak systolic pressure and early filling, suggesting potential benefits in cardiovascular health (Destro et al., 1990).

Primary Dysmenorrhea : A study on the effectiveness of magnesium pidolate in treating primary dysmenorrhea found significant reduction in first-day menstrual pain over six cycles of treatment, indicating its potential as a therapy for this condition (Benassi et al., 1992).

Magnesium Deficiency and Headaches : Magnesium deficiency has been linked to tension-type headaches and migraines. Magnesium pidolate, with its high bioavailability and good intracellular penetration, has been discussed as an effective option for treating magnesium deficiency and related headaches (Maier et al., 2020).

Mechanism of Action

The effectiveness of Magnesium pidolate results from the complementarity between the mineral and an organic anion naturally present in the organization: the pyrrolidone carboxylic acid . Magnesium pidolate is effective in quickly remedying a magnesium deficit, with a complete magnesium recharge that lasts .

properties

IUPAC Name |

magnesium;(2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAACYUZYRBHGG-QHTZZOMLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12MgN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium pidolate | |

CAS RN |

62003-27-4, 135701-98-3 | |

| Record name | Magnesium 2-pyrrolidone-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62003-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062003274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135701983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-oxo-L-prolinato-N1,O2)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5PC588N7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)